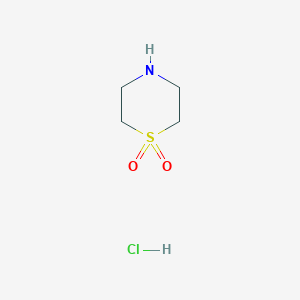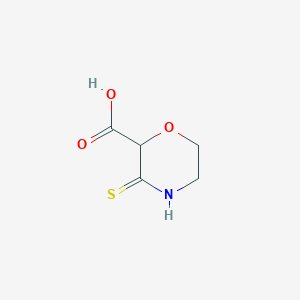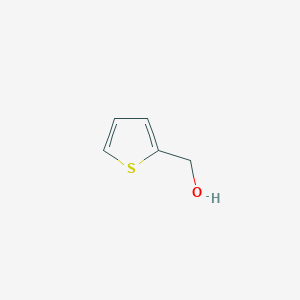
trans-Cyclohexane-1,3-dicarboxylic acid
Vue d'ensemble
Description
trans-Cyclohexane-1,3-dicarboxylic acid: is an organic compound with the molecular formula C8H12O4 . It is a dicarboxylic acid, meaning it contains two carboxyl functional groups (-COOH) attached to a cyclohexane ring. The “trans” designation indicates that the carboxyl groups are on opposite sides of the cyclohexane ring, giving the molecule a specific three-dimensional configuration .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Hydrogenation of Terephthalic Acid: One common method involves the hydrogenation of terephthalic acid in the presence of a palladium catalyst.
Cyclization of Hexanedioic Acid: Another method involves the cyclization of hexanedioic acid under specific conditions to form the cyclohexane ring with carboxyl groups at the 1 and 3 positions.
Industrial Production Methods: Industrial production often involves the hydrogenation of aromatic dicarboxylic acids like terephthalic acid due to the availability and cost-effectiveness of the starting materials .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: trans-Cyclohexane-1,3-dicarboxylic acid can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form cyclohexane derivatives with different functional groups.
Substitution: It can participate in substitution reactions where one or both carboxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Major Products:
Oxidation: Oxidized derivatives such as cyclohexane-1,3-dione.
Reduction: Reduced forms like cyclohexane-1,3-dimethanol.
Substitution: Various substituted cyclohexane derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry:
Polymer Synthesis: trans-Cyclohexane-1,3-dicarboxylic acid is used as a monomer in the synthesis of polyesters and polyamides, which are important materials in the plastics industry.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways involving dicarboxylic acids.
Medicine:
Drug Development: It serves as a building block in the synthesis of pharmaceutical compounds, particularly those targeting metabolic disorders.
Industry:
Mécanisme D'action
The mechanism of action of trans-Cyclohexane-1,3-dicarboxylic acid involves its interaction with various molecular targets and pathways. The carboxyl groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing biochemical pathways. The cyclohexane ring provides structural rigidity, which can affect the binding affinity and specificity of the compound in biological systems .
Comparaison Avec Des Composés Similaires
cis-Cyclohexane-1,3-dicarboxylic acid: The cis isomer has carboxyl groups on the same side of the cyclohexane ring, leading to different chemical and physical properties.
trans-Cyclohexane-1,2-dicarboxylic acid: This compound has carboxyl groups at the 1 and 2 positions, resulting in different reactivity and applications.
trans-1,4-Cyclohexanedicarboxylic acid: With carboxyl groups at the 1 and 4 positions, this compound is used in different industrial applications compared to the 1,3 isomer.
Uniqueness: trans-Cyclohexane-1,3-dicarboxylic acid is unique due to its specific spatial arrangement of carboxyl groups, which influences its reactivity and suitability for certain applications, particularly in polymer synthesis and drug development .
Propriétés
IUPAC Name |
(1R,3R)-cyclohexane-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12)/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZSBBLNHFMTEB-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H](C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2305-30-8 | |
| Record name | 1,3-Cyclohexanedicarboxylic acid, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002305308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-CYCLOHEXANEDICARBOXYLIC ACID, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OLM8U7S68A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
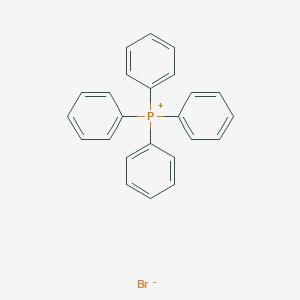
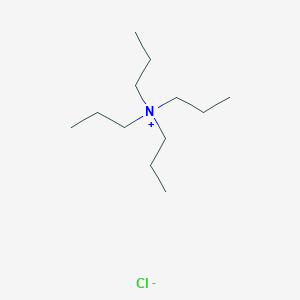
![Tetrazolo[1,5-a]pyridine](/img/structure/B153557.png)
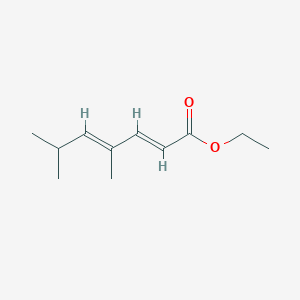
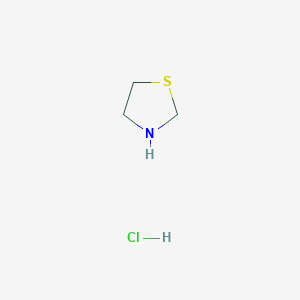
![Thiazolo[4,5-h]isoquinolin-2-amine](/img/structure/B153563.png)
![Thiazolo[5,4-c]pyridine](/img/structure/B153566.png)
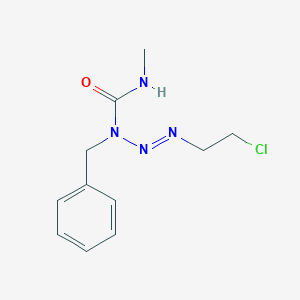
![Thieno[2,3-b]pyridine](/img/structure/B153569.png)
![Thieno[2,3-d]pyrimidine](/img/structure/B153573.png)
![Thieno[3,2-b]pyridine](/img/structure/B153574.png)
